molecular formula C10H18N2 B15320583 2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile

2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile

Cat. No.: B15320583
M. Wt: 166.26 g/mol
InChI Key: DDAQPMAGLCDCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile is a chemical compound with the molecular formula C10H18N2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-(pyrrolidin-1-yl)butane: Lacks the nitrile group, leading to different chemical properties.

    4-(Pyrrolidin-1-yl)butanenitrile: Lacks the dimethyl substitution, affecting its steric and electronic characteristics.

    2,2-Dimethylbutanenitrile: Lacks the pyrrolidine ring, resulting in different reactivity and applications.

Uniqueness

2,2-Dimethyl-4-(pyrrolidin-1-yl)butanenitrile is unique due to the combination of the pyrrolidine ring and the nitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2,2-dimethyl-4-pyrrolidin-1-ylbutanenitrile

InChI

InChI=1S/C10H18N2/c1-10(2,9-11)5-8-12-6-3-4-7-12/h3-8H2,1-2H3

InChI Key

DDAQPMAGLCDCOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1CCCC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.